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Compound of Interest

Compound Name: VU591 hydrochloride

Cat. No.: B560288

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo potency of VU591
hydrochloride, a selective inhibitor of the renal outer medullary potassium channel (ROMK),
also known as Kirl.1. The data presented is compiled from key studies to assist researchers in
evaluating its potential as a pharmacological tool and therapeutic agent.

In Vitro Potency: High Affinity and Selectivity for
ROMK

VU591 hydrochloride demonstrates potent and selective inhibition of the ROMK channel in
various in vitro assays. Its inhibitory activity is consistently observed in the sub-micromolar
range, establishing it as a high-affinity ligand for this specific potassium channel.

Summary of In Vitro Potency Data
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Target Assay Type Species IC50 (pM) Reference
ROMK (Kirl.1) Thallium Flux - 0.24 [1][2]
) Electrophysiolog
ROMK (Kir1.1) Rat 0.30
y
Electrophysiolo
Kir2.1 Py g Human > 30
y
Electrophysiolo
Kir2.3 Py g Human > 30
y
Electrophysiolo
Kir4.1 Py g Human > 30
y
Electrophysiolo
Kir7.1 Py g Human > 10
y
Electrophysiolo
hERG Py g - > 10
y

Mechanism of Action: Pore Blockade

VU591 hydrochloride acts as a pore blocker of the ROMK channel.[1][2] This mechanism
involves the physical obstruction of the ion conduction pathway within the channel, thereby
preventing the flow of potassium ions.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.medchemexpress.com/vu591-hydrochloride.html
https://www.researchgate.net/publication/47357580_Development_of_a_Selective_Small-Molecule_Inhibitor_of_Kir11_the_Renal_Outer_Medullary_Potassium_Channel
https://www.benchchem.com/product/b560288?utm_src=pdf-body
https://www.medchemexpress.com/vu591-hydrochloride.html
https://www.researchgate.net/publication/47357580_Development_of_a_Selective_Small-Molecule_Inhibitor_of_Kir11_the_Renal_Outer_Medullary_Potassium_Channel
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560288?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

Cell Membrane
()
K+ Efflux
Channel Pore Binds and blocks

Blocked Pore

Click to download full resolution via product page
Mechanism of VU591 hydrochloride as a ROMK channel pore blocker.

In Vivo Potency: Contrasting Effects in Diuresis and
CNS Models

The in vivo efficacy of VU591 hydrochloride presents a more complex picture, with observed
effects being highly dependent on the animal model and the targeted physiological system.

Summary of In Vivo Studies
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Significantly
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Antidepressa  Male ICR ) immobility
) ) entricular 1.842 ug o ~[1112]
nt-like effect mice time in the tail

(i.c.v.)

suspension

test

The lack of oral diuretic effect in rats suggests potential challenges with oral bioavailability or

first-pass metabolism. In contrast, direct administration into the central nervous system

revealed a significant behavioral effect, indicating that VU591 hydrochloride can be

pharmacologically active in vivo when reaching its target tissue.

Experimental Protocols
In Vitro Electrophysiology

Objective: To determine the IC50 of VU591 hydrochloride on various potassium channels.

Cell Lines: HEK-293 cells stably or transiently expressing the potassium channel of interest
(e.g., rat ROMK1, human Kir2.1, Kir2.3, Kir4.1, Kir7.1).

Method:

» Whole-cell patch-clamp recordings are performed at room temperature.

e The standard extracellular solution contains (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10
HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

e The standard intracellular (pipette) solution contains (in mM): 140 KCI, 1 MgClI2, 10 EGTA,
and 10 HEPES, with the pH adjusted to 7.2 with KOH.
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Cells are held at a holding potential of -80 mV.

Currents are elicited by voltage ramps or steps appropriate for the specific channel being
studied.

VU591 hydrochloride is dissolved in a suitable solvent (e.g., DMSO) and then diluted in the
extracellular solution to the desired concentrations.

The drug is applied to the cells via a perfusion system.

The percentage of current inhibition at each concentration is calculated, and the IC50 is
determined by fitting the concentration-response data to a Hill equation.

Establish whole-cell patch clama—b(llcmrd baseline channel curmnls)—»&\pply VU591 at various cnnccnlmliona—b@cmrd inhibited channel currents

Prepare transfected HEK-293 cells
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Workflow for in vitro electrophysiological recording.

In Vivo Tail Suspension Test

Objective: To assess the antidepressant-like effects of VU591 hydrochloride.
Animal Model: Male ICR mice.

Method:

e Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and

ad libitum access to food and water.

» VU591 hydrochloride is dissolved in a vehicle suitable for intracerebroventricular (i.c.v.)
injection.

e Mice are anesthetized, and a guide cannula is surgically implanted into the lateral ventricle.

o Following a recovery period, VU591 hydrochloride (1.842 pug) or vehicle is administered via

the implanted cannula.
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o A specified time after injection (e.g., 30 minutes), each mouse is suspended by its tail from a
lever using adhesive tape, approximately 50 cm above the floor.

e The duration of immobility is recorded for a period of 6 minutes. Immobility is defined as the
absence of any movement except for respiration.

e The total immobility time for the VU591-treated group is compared to the vehicle-treated
control group.

Conclusion

VU591 hydrochloride is a potent and selective inhibitor of the ROMK potassium channel in
vitro. Its in vivo efficacy is context-dependent, showing a lack of oral diuretic activity but a
significant antidepressant-like effect upon central administration. These findings highlight the
importance of considering pharmacokinetic properties and the route of administration when
translating in vitro potency to in vivo applications. Further research is warranted to explore the
full therapeutic potential of VU591 hydrochloride and to develop analogs with improved
pharmacokinetic profiles for systemic administration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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